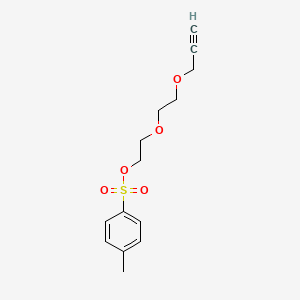

Propargyl-PEG3-Tos

Descripción general

Descripción

- El compuesto contiene un grupo alquino (la parte "O-Propargil"), que es esencial para las reacciones de química de clic. La química de clic permite reacciones químicas eficientes y específicas entre moléculas que contienen grupos azida y alquino.

- En resumen, Tos-PEG2-O-Propargil sirve como puente entre los ligandos PROTAC, facilitando la degradación de las proteínas diana.

Tos-PEG2-O-Propargil: es un enlazador PROTAC basado en PEG. El término "PROTAC" significa quimeras de direccionamiento de proteólisis, que son moléculas diseñadas para degradar selectivamente proteínas diana específicas dentro de las células.

Métodos De Preparación

Rutas Sintéticas: Tos-PEG2-O-Propargil se puede sintetizar utilizando métodos establecidos de química orgánica. Desafortunadamente, las rutas sintéticas específicas no están disponibles fácilmente en la literatura.

Condiciones de Reacción: La síntesis probablemente implica la unión de un derivado de PEG (polietilenglicol) protegido con tosil a un compuesto que contiene alquino.

Producción Industrial: La información sobre los métodos de producción a escala industrial es limitada debido a su uso especializado en la investigación.

Análisis De Reacciones Químicas

Reacciones: Tos-PEG2-O-Propargil puede participar en reacciones de cicloadición azida-alquino catalizadas por cobre (CuAAc).

Reactivos y condiciones comunes: Estas reacciones típicamente requieren una molécula que contiene azida (por ejemplo, ligandos modificados con azida) y catalizadores de cobre.

Productos principales: El producto principal es el conjugado formado por la unión de Tos-PEG2-O-Propargil a otra molécula (por ejemplo, un PROTAC o un fármaco).

Aplicaciones Científicas De Investigación

Bioconjugation

Propargyl-PEG3-Tos is extensively used in bioconjugation strategies, allowing researchers to attach various biomolecules such as proteins, peptides, and small molecules. This capability enhances the specificity and efficacy of therapeutic agents while reducing toxicity. The stable triazole linkages formed via click chemistry improve the stability and bioavailability of the resulting conjugates .

Drug Delivery Systems

The hydrophilic nature of the PEG component enhances solubility and biocompatibility, which are crucial for in vivo applications. This compound is integral to developing advanced drug delivery systems, including PEGylated liposomes and nanoparticles. These systems can be tailored with targeting ligands through click chemistry to improve treatment specificity and therapeutic outcomes .

Targeted Protein Degradation

This compound plays a critical role in the design of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce targeted protein degradation. By linking ligands that bind to specific target proteins with those that recruit E3 ubiquitin ligases, PROTACs facilitate the selective removal of disease-causing proteins from cells. This innovative approach holds promise for treating various diseases, including cancer and neurodegenerative disorders .

Data Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Bioconjugation | Attaching biomolecules for targeted therapies | Enhanced specificity and reduced toxicity |

| Drug Delivery Systems | Developing PEGylated liposomes and nanoparticles | Improved solubility and targeting |

| Targeted Protein Degradation | Designing PROTACs for selective protein removal | Potentially treats "undruggable" targets |

Case Study 1: Bioconjugation Efficiency

In a study examining the efficiency of this compound in bioconjugation, researchers utilized mass spectrometry to analyze the stability of conjugates formed with various biomolecules. The results indicated that conjugates exhibited significantly enhanced stability compared to unconjugated counterparts, demonstrating the effectiveness of the propargyl moiety in facilitating stable linkages .

Case Study 2: PROTAC Development

A recent investigation into the design of STING-degrading PROTACs employed this compound as a linker to connect E3 ligase recruiters with target proteins. The study highlighted how incorporating this compound improved the cellular uptake and degradation efficiency of target proteins, showcasing its potential in precision medicine .

Mecanismo De Acción

- El mecanismo de Tos-PEG2-O-Propargil implica la unión del ligando de la ligasa de ubiquitina E3 (para la degradación de proteínas) y el ligando de la proteína diana.

- Una vez que se une, el PROTAC recluta el sistema ubiquitina-proteasoma, lo que lleva a la degradación selectiva de la proteína diana.

Comparación Con Compuestos Similares

Singularidad: La singularidad de Tos-PEG2-O-Propargil radica en su estructura basada en PEG y su funcionalidad alquino.

Compuestos similares: Si bien Tos-PEG2-O-Propargil es específico de los PROTAC, otros enlazadores basados en PEG (por ejemplo, Propargil-PEG2-Tos) cumplen funciones similares

Actividad Biológica

Propargyl-PEG3-Tos is a polyethylene glycol (PEG) derivative characterized by the presence of a tosyl group and a propargyl group. Its unique structure enhances its solubility in aqueous media and facilitates various chemical reactions, particularly through copper-catalyzed azide-alkyne click chemistry. This article explores the biological activity of this compound, focusing on its applications in drug development, particularly in the context of targeted protein degradation and bioconjugation.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C14H18O5S |

| Molecular Weight | 298.4 g/mol |

| Functional Groups | Propargyl, Tosyl |

| Purity | 98% |

| CAS Number | 1119249-30-7 |

| Storage Conditions | -20°C |

The PEG spacer significantly increases the compound's solubility, making it suitable for biological applications where aqueous solubility is crucial .

The biological activity of this compound is primarily attributed to its ability to form stable triazole linkages through click chemistry. The tosyl group acts as an excellent leaving group, facilitating nucleophilic substitution reactions. This property allows this compound to conjugate with azide-bearing biomolecules, which is essential in various therapeutic applications, including drug delivery systems and targeted therapy .

Targeted Protein Degradation

Recent studies have highlighted the potential of this compound in the development of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules designed to induce the degradation of specific proteins by recruiting them to E3 ligases. In this context, this compound serves as a linker connecting the ligand that binds to the target protein and the E3 ligase recruiter. The incorporation of PEG spacers enhances cell permeability and stability, making these compounds more effective in therapeutic settings .

Case Study: STING Degradation

A notable application involves the targeted degradation of Stimulator of Interferon Genes (STING), a protein implicated in autoimmune diseases. Researchers have synthesized STING inhibitors using this compound as a linker, demonstrating its efficacy in promoting STING degradation through PROTAC technology. This approach could potentially mitigate harmful inflammatory responses associated with STING activation .

Bioconjugation

This compound is also utilized in bioconjugation strategies for drug delivery and imaging applications. Its ability to form stable triazole bonds allows for the precise attachment of drugs or imaging agents to biomolecules, enhancing their pharmacokinetic profiles and therapeutic efficacy. The versatility of this compound makes it suitable for various applications in medicinal chemistry and biotechnology .

Research Findings

Several studies have investigated the biological activity and applications of this compound:

- Inhibition Studies : Research has shown that compounds utilizing this compound can inhibit specific biological pathways by targeting key proteins involved in disease mechanisms.

- Cellular Uptake : Studies indicate that PEGylated compounds exhibit improved cellular uptake compared to non-PEGylated counterparts, enhancing their potential as therapeutic agents.

- Stability Assessments : The stability of triazole linkages formed with this compound has been evaluated under physiological conditions, confirming their robustness for use in vivo.

Propiedades

IUPAC Name |

2-(2-prop-2-ynoxyethoxy)ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5S/c1-3-8-17-9-10-18-11-12-19-20(15,16)14-6-4-13(2)5-7-14/h1,4-7H,8-12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLBARIQCXNLPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.